molecular formula C16H20N2O3 B12049159 3-Methyl-N-(2-(4-morpholinyl)ethyl)-1-benzofuran-2-carboxamide

3-Methyl-N-(2-(4-morpholinyl)ethyl)-1-benzofuran-2-carboxamide

Cat. No.: B12049159
M. Wt: 288.34 g/mol
InChI Key: ZRYCAZZLWYIUBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-N-(2-(4-morpholinyl)ethyl)-1-benzofuran-2-carboxamide is a complex organic compound with a unique structure that includes a benzofuran ring, a morpholine moiety, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-N-(2-(4-morpholinyl)ethyl)-1-benzofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving appropriate starting materials such as phenols and aldehydes.

    Introduction of the Morpholine Moiety: This step involves the reaction of the intermediate with morpholine under suitable conditions, often using catalysts or specific solvents to facilitate the reaction.

    Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-N-(2-(4-morpholinyl)ethyl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can reduce specific functional groups, such as nitro groups, to amines.

    Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

3-Methyl-N-(2-(4-morpholinyl)ethyl)-1-benzofuran-2-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-Methyl-N-(2-(4-morpholinyl)ethyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-methyl-N-[2-(4-morpholinyl)ethyl]-pentanamide: This compound has a similar structure but lacks the benzofuran ring.

    Methyl {[2-(4-morpholinyl)ethyl]amino}acetate: This compound has a similar morpholine moiety but differs in the rest of the structure.

Uniqueness

3-Methyl-N-(2-(4-morpholinyl)ethyl)-1-benzofuran-2-carboxamide is unique due to the presence of the benzofuran ring, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds and potentially more versatile in its applications.

Properties

Molecular Formula

C16H20N2O3

Molecular Weight

288.34 g/mol

IUPAC Name

3-methyl-N-(2-morpholin-4-ylethyl)-1-benzofuran-2-carboxamide

InChI

InChI=1S/C16H20N2O3/c1-12-13-4-2-3-5-14(13)21-15(12)16(19)17-6-7-18-8-10-20-11-9-18/h2-5H,6-11H2,1H3,(H,17,19)

InChI Key

ZRYCAZZLWYIUBZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)NCCN3CCOCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.